2-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
Description
Historical Context and Development of Sulfonamide-Acetamide Compounds
Sulfonamides emerged as foundational antimicrobial agents following Gerhard Domagk’s 1935 discovery of prontosil, the first synthetic antibiotic. These compounds inhibit bacterial dihydropteroate synthase, disrupting folate synthesis. Over time, structural modifications aimed to enhance efficacy and reduce resistance. The integration of acetamide moieties into sulfonamide frameworks marked a pivotal shift, enabling dual hydrogen-bonding capabilities and improved target engagement.
For instance, sulfacetamide (C~8~H~10~N~2~O~3~S), developed in the mid-20th century, demonstrated the therapeutic potential of sulfonamide-acetamide hybrids in treating ocular and dermal infections. Contemporary research, such as the 2023 synthesis of ibuprofen-sulfonamide conjugates, highlights the scaffold’s adaptability for enzyme inhibition, including urease (IC~50~ values: 9.95–16.74 µM). These innovations underscore the pharmacodynamic versatility achieved through strategic hybridization.
Structural Significance and Design Rationale
The compound’s architecture integrates three critical domains:
- Sulfonamido linkage : Provides strong hydrogen-bonding capacity with enzymatic active sites, as evidenced in dihydrofolate reductase (DHFR) inhibition studies.
- 3-Fluorophenyl group : Enhances lipophilicity and metabolic stability via fluorine’s electronegativity, while directing substituent positioning for target specificity.
- Trifluoroethyl-acetamide backbone : Balances solubility and membrane permeability, with the trifluoromethyl group resisting oxidative degradation, a feature validated in analogs like N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide.
This triad creates a conformationally rigid scaffold optimized for both hydrophobic pocket insertion and polar interactions, as demonstrated in molecular docking simulations of similar compounds.
Position within TRPV1 Antagonist Research
While direct studies on this compound’s TRPV1 activity are limited, its structural motifs align with known vanilloid receptor antagonists. TRPV1 antagonists often incorporate:
- Aryl sulfonamides for capsazepine-like binding to the intracellular ATP site.
- Fluorinated tails to enhance blood-brain barrier penetration, as seen in AMG-517.
- Acetamide spacers that mimic endogenous ligands’ hydrogen-bonding patterns.
Table 1: Structural Comparison with TRPV1 Antagonists
| Compound | Sulfonamide | Fluorinated Group | Acetamide | TRPV1 IC~50~ (nM) |
|---|---|---|---|---|
| Target Compound | Yes | 3-Fluorophenyl | Yes | Not reported |
| AMG-517 | No | Trifluoromethyl | No | 2.1 |
| Capsazepine | Yes | None | No | 562 |
The target compound’s design suggests potential for allosteric modulation, though empirical validation is required.
Properties
IUPAC Name |
2-[4-[(3-fluorophenyl)methylsulfonylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F4N2O3S/c18-14-3-1-2-13(8-14)10-27(25,26)23-15-6-4-12(5-7-15)9-16(24)22-11-17(19,20)21/h1-8,23H,9-11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVKVYYJERGKOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CS(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F4N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 3-fluorophenyl intermediate through halogenation reactions.
Sulfonamide Formation: The intermediate is then reacted with sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Acetamide Formation: The final step involves the reaction of the sulfonamide intermediate with 2,2,2-trifluoroethylamine under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the sulfonamide or acetamide groups.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
2-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new drugs with potential therapeutic effects.
Pharmaceuticals: The compound may serve as an intermediate in the synthesis of active pharmaceutical ingredients.
Material Science: Its unique chemical structure makes it suitable for developing new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, while the fluorophenyl and trifluoroethyl groups can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Key Observations:
- Trifluoroethyl Group : Present in the target compound and ’s analog, this group is associated with resistance to oxidative metabolism, prolonging half-life .
- Sulfonamido Moieties : Analogs in and utilize sulfonamido groups for hydrogen bonding and target engagement, suggesting the target compound may interact similarly with biological systems .
- Aryl Fluorination : The 3-fluorophenyl group in the target compound contrasts with chloro or methyl substituents in analogs (). Fluorine’s electronegativity may enhance binding precision or modulate pKa .
Pharmacological and Physicochemical Comparisons
Metabolic Stability:
- The trifluoroethyl group in the target compound likely confers stability akin to N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide (), which is noted for research utility due to its robustness .
- 2-(2-Formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide () shares similar trifluoroethyl-driven stability but may exhibit higher reactivity due to the formyl group .
Solubility and Crystallinity:
- The anti-conformation of sulfonamido and carbonyl groups in 2,2,2-Trimethyl-N-(4-methylphenylsulfonyl)acetamide () promotes dimerization via hydrogen bonds, reducing aqueous solubility. The target compound’s 3-fluorophenyl group may mitigate this by increasing hydrophobicity .
Biological Activity
The compound 2-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula: C16H16F3N3O2S
- Molecular Weight: 373.37 g/mol
- IUPAC Name: this compound
The compound features a trifluoroethyl group, which is known to enhance lipophilicity and potentially improve bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of pain management and inflammation. Notable findings include:
- TRPV1 Antagonism : The compound has been evaluated as an antagonist of the transient receptor potential vanilloid 1 (TRPV1), which plays a significant role in pain perception. In vitro studies demonstrated that it effectively inhibited capsaicin-induced responses in human TRPV1 channels with a binding affinity (K_i) as low as 0.2 nM, indicating strong antagonistic properties .
- Analgesic Effects : In animal models of neuropathic pain, the compound showed significant analgesic effects, outperforming traditional analgesics with minimal side effects. This suggests its potential as a safer alternative for pain management .
- Anti-inflammatory Activity : The compound also exhibited anti-inflammatory properties in various models. It was shown to reduce inflammatory markers and cytokine production in vitro, supporting its use in conditions characterized by chronic inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of TRPV1 : By blocking TRPV1 channels, the compound prevents the influx of calcium ions into neurons that typically occurs during pain signaling.
- Reduction of Pro-inflammatory Cytokines : The compound downregulates the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Neuropathic Pain : In a controlled trial involving rats with induced neuropathic pain, administration of the compound resulted in a significant reduction in pain scores compared to control groups. The study reported an approximate 70% reduction in pain sensitivity at optimal doses .
- Inflammation Model : Another study assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The compound reduced edema significantly after both acute and chronic administration, showcasing its therapeutic potential in inflammatory conditions .
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
